Cas no 126892-02-2 (7-Chloro-2-methylbenzoxazole)
7-Chloro-2-methylbenzoxazole Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloro-2-methylbenzoxazole
-
- MDL: MFCD16996155
- Inchi: 1S/C8H6ClNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
- InChI Key: SUGFZJVFEWSWIA-UHFFFAOYSA-N
- SMILES: O1C2=C(Cl)C=CC=C2N=C1C
Computed Properties
- Exact Mass: 167.0137915g/mol
- Monoisotopic Mass: 167.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
7-Chloro-2-methylbenzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081005033-250mg |
7-Chloro-2-methylbenzo[d]oxazole |
126892-02-2 | 98% | 250mg |
$758.86 | 2022-04-03 | |
| Alichem | A081005033-500mg |
7-Chloro-2-methylbenzo[d]oxazole |
126892-02-2 | 98% | 500mg |
$1,167.98 | 2022-04-03 | |
| Alichem | A081005033-1g |
7-Chloro-2-methylbenzo[d]oxazole |
126892-02-2 | 98% | 1g |
$1,953.43 | 2022-04-03 | |
| eNovation Chemicals LLC | D777423-5g |
7-Chloro-2-methylbenzoxazole |
126892-02-2 | 95% | 5g |
$650 | 2024-07-20 | |
| Aaron | AR01DE03-100mg |
7-Chloro-2-methylbenzoxazole |
126892-02-2 | 95% | 100mg |
$227.00 | 2025-02-13 | |
| Aaron | AR01DE03-250mg |
7-Chloro-2-methylbenzoxazole |
126892-02-2 | 95% | 250mg |
$267.00 | 2025-02-13 | |
| Aaron | AR01DE03-1g |
7-Chloro-2-methylbenzoxazole |
126892-02-2 | 95% | 1g |
$361.00 | 2025-02-13 | |
| 1PlusChem | 1P01DDRR-100mg |
7-Chloro-2-methylbenzoxazole |
126892-02-2 | ≥95% | 100mg |
$245.00 | 2024-07-09 | |
| 1PlusChem | 1P01DDRR-250mg |
7-Chloro-2-methylbenzoxazole |
126892-02-2 | ≥95% | 250mg |
$285.00 | 2024-07-09 | |
| 1PlusChem | 1P01DDRR-1g |
7-Chloro-2-methylbenzoxazole |
126892-02-2 | ≥95% | 1g |
$378.00 | 2024-07-09 |
7-Chloro-2-methylbenzoxazole Suppliers
7-Chloro-2-methylbenzoxazole Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 7-Chloro-2-methylbenzoxazole
Research Brief on 7-Chloro-2-methylbenzoxazole (CAS: 126892-02-2): Recent Advances and Applications
7-Chloro-2-methylbenzoxazole (CAS: 126892-02-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 7-Chloro-2-methylbenzoxazole is its role in the synthesis of novel benzoxazole derivatives. Researchers have demonstrated that modifications to the benzoxazole scaffold, including the introduction of chloro and methyl groups at specific positions, can significantly enhance the compound's biological activity. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 7-Chloro-2-methylbenzoxazole derivatives with potent inhibitory effects against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antimicrobial properties, 7-Chloro-2-methylbenzoxazole has shown promise as a scaffold for developing anti-inflammatory agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibited strong inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study highlighted the compound's potential as a lead structure for designing non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Another area of interest is the anticancer potential of 7-Chloro-2-methylbenzoxazole. Recent research has explored its ability to interfere with key signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway. A study published in European Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound induced apoptosis in human breast cancer cells, suggesting its utility as a chemotherapeutic agent. The study also emphasized the importance of further structural optimization to enhance selectivity and reduce toxicity.
The synthesis of 7-Chloro-2-methylbenzoxazole has also seen methodological improvements. A 2024 report in Organic Process Research & Development described a novel, scalable synthesis route that utilizes green chemistry principles, reducing the use of hazardous reagents and improving overall yield. This advancement is particularly relevant for industrial-scale production, ensuring the compound's availability for further research and development.
In conclusion, 7-Chloro-2-methylbenzoxazole (CAS: 126892-02-2) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a promising candidate for drug development. Future studies should focus on optimizing its derivatives for enhanced efficacy, selectivity, and safety, as well as exploring its mechanisms of action in greater detail. The ongoing research underscores the importance of this compound in addressing unmet medical needs and advancing the field of medicinal chemistry.
126892-02-2 (7-Chloro-2-methylbenzoxazole) Related Products
- 920036-25-5(Benzoxazole, 2-(bromomethyl)-7-chloro-)
- 1119449-48-7(2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride)
- 190834-63-0(5-Chlorobenzo[d]oxazole-2-carbaldehyde)
- 63816-18-2(6-Chloro-2-methylbenzo[d]oxazole)
- 33652-89-0(5-Chlorobenzo[d]oxazole-2-carbonitrile)
- 1243378-99-5(7-Chlorobenzodoxazole)
- 116044-87-2(7-Chloro-2-(chloromethyl)-1,3-benzoxazole)
- 1158477-55-4(2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride)
- 19219-99-9(5-chloro-2-methyl-1,3-benzoxazole)
- 63842-22-8(5-Chloro-2-(chloromethyl)-1,3-benzoxazole)